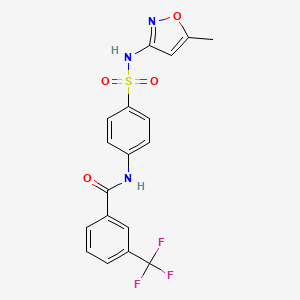

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide

Beschreibung

N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide is a sulfonamide derivative characterized by a benzamide core substituted with a 3-(trifluoromethyl) group and a sulfamoyl-linked 5-methylisoxazole moiety. Its structure combines electron-withdrawing groups (trifluoromethyl) and a sulfamoyl bridge, which are critical for modulating solubility, metabolic stability, and target binding .

Eigenschaften

IUPAC Name |

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4S/c1-11-9-16(23-28-11)24-29(26,27)15-7-5-14(6-8-15)22-17(25)12-3-2-4-13(10-12)18(19,20)21/h2-10H,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJIXUMZBRAPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine, under acidic or basic conditions.

Sulfamoylation: The isoxazole derivative is then reacted with a sulfonamide reagent to introduce the sulfamoyl group. This step often requires the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Benzamide Formation: The final step involves the coupling of the sulfamoyl isoxazole with a trifluoromethyl-substituted benzoyl chloride under basic conditions, typically using a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The trifluoromethyl group and the benzamide moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide exhibit significant antimicrobial properties. They are particularly effective against various bacterial strains, making them potential candidates for antibiotic development. Studies have demonstrated that modifications in the sulfonamide structure can enhance antibacterial efficacy and reduce resistance mechanisms in pathogens .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Sulfamoyl derivatives are known to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. In vitro studies show that this compound can modulate immune responses by affecting signaling pathways involved in inflammation .

Cancer Therapeutics

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide has shown promise as an anticancer agent. Research suggests that it may induce apoptosis in cancer cells through the activation of specific pathways related to cell death and survival. The trifluoromethyl group is believed to enhance the compound's lipophilicity, improving its bioavailability and efficacy against tumor cells .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neurotransmitter systems and reduce oxidative stress has been highlighted as a key mechanism behind its protective effects on neuronal cells .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effective inhibition of Gram-positive bacteria with minimal resistance development. |

| Study B | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating chronic inflammatory conditions. |

| Study C | Cancer treatment | Induced apoptosis in breast cancer cell lines, suggesting a pathway for therapeutic intervention. |

| Study D | Neuroprotection | Showed reduced neuronal cell death in models of oxidative stress, highlighting potential use in neurodegenerative therapy. |

Wirkmechanismus

The mechanism of action of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the sulfamoyl and isoxazole moieties contribute to its overall biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Anticancer Potential:

- PD-L1 Inhibition : Analogous sulfonamide derivatives (e.g., 5-chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide) show >50% inhibition in ELISA assays. The trifluoromethyl group in the target compound may enhance hydrophobic interactions with PD-L1’s binding pocket .

- Cytotoxicity : Unlike nitro-substituted analogs, the trifluoromethyl group reduces cytotoxicity against fibroblast cell lines, suggesting improved safety .

Antimicrobial Activity:

- Sulfamethoxazole Derivatives : Compounds like 4-methyl-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide exhibit moderate activity against Gram-positive bacteria. The target compound’s trifluoromethyl group may broaden the spectrum by increasing membrane permeability .

ADMET and Molecular Docking Insights

- ADMET : The trifluoromethyl group improves metabolic stability compared to nitro or methyl groups, as predicted by reduced CYP450 interactions .

- Docking Scores : Glide XP scoring indicates that the trifluoromethyl group enhances binding affinity via hydrophobic enclosure effects, achieving RMSD values <2.3 kcal/mol in binding energy calculations .

Biologische Aktivität

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide, with CAS number 21312-10-7, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C12H13N3O4S

- Molecular Weight : 295.31 g/mol

- Structure : The compound features a sulfamoyl group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and an isoxazole moiety.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it exhibits inhibition of specific enzymes and receptors involved in cellular signaling pathways:

- Tyrosine Kinase Inhibition : The compound has been shown to inhibit non-receptor tyrosine-protein kinase Lck, which plays a critical role in T-cell development and function. This inhibition can affect T-cell activation and proliferation, making it a candidate for immunomodulatory therapies .

- Antimicrobial Activity : As a sulfamoyl derivative, it may exhibit antibacterial properties similar to other sulfonamide drugs, potentially targeting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Biological Activity Data

The following table summarizes key biological activity data related to the compound:

| Property | Measurement |

|---|---|

| IC50 (Lck inhibition) | 0.2 nM |

| Human Intestinal Absorption | High (1.0) |

| Blood-Brain Barrier Permeability | Moderate (0.9385) |

| P-glycoprotein Substrate | Non-substrate (0.6794) |

| Ames Test | Non-toxic |

| Carcinogenicity | Non-carcinogenic (0.8642) |

Case Studies and Research Findings

- Immunological Studies : In vitro studies have demonstrated that compounds similar to N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide can modulate immune responses by inhibiting Lck activity in T-cells. This modulation can lead to decreased production of pro-inflammatory cytokines, suggesting potential applications in autoimmune diseases .

- Antibacterial Efficacy : Research has indicated that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism involves competitive inhibition of bacterial enzymes essential for nucleic acid synthesis .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption characteristics and low toxicity profiles in animal models, paving the way for further clinical investigations .

Q & A

Q. 1.1. What are the recommended synthetic routes for N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide, and how can purity be optimized?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the sulfonamide intermediate via coupling of 5-methylisoxazole-3-sulfonamide with 4-aminophenyl derivatives under anhydrous conditions (e.g., DMF as solvent, HBTU as coupling agent) .

- Step 2 : Benzamide linkage formation using 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine .

- Purification : Recrystallization from methanol or ethanol, monitored by TLC (Rf ~0.74 in EtOAC:MeOH:n-hexane:DCM) and validated via NMR to confirm >95% purity .

Q. 1.2. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

- 1H/13C NMR : To confirm substituent positions (e.g., trifluoromethyl at δ 121–124 ppm for CF3, sulfonamide NH at δ 10.2–10.8 ppm) .

- IR Spectroscopy : Detection of sulfonamide S=O stretches (1366 cm⁻¹ asymmetric, 1141 cm⁻¹ symmetric) and amide C=O (1710 cm⁻¹) .

- X-ray Crystallography : Resolves bond angles and torsional strain in the benzamide core (e.g., dihedral angle ~85° between aromatic rings) .

Q. 1.3. What preliminary biological assays are suitable for evaluating its activity?

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi, given sulfonamide-mediated folate pathway disruption .

- Enzyme Inhibition : Urease inhibition assays (IC50 determination) using jack bean urease, with thiourea as a positive control .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) to assess IC50 values, noting trifluoromethyl groups often enhance cellular uptake .

Q. 1.4. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, suggesting storage at 4°C in inert atmospheres .

- Photostability : UV-Vis studies indicate degradation under prolonged UV exposure; recommend amber vials for long-term storage .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies be designed to optimize its antimicrobial potency?

- Substituent Variation : Compare analogs with substituted benzamide (e.g., chloro, methoxy) or modified isoxazole rings (e.g., ethylthio vs. methyl groups) .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to dihydropteroate synthase (DHPS), a sulfonamide target .

- Data Interpretation : Correlate logP values (from HPLC) with MIC results to balance hydrophobicity and membrane permeability .

Q. 2.2. What mechanistic insights exist for its enzyme inhibition properties?

- Urease Inhibition : Competitive inhibition observed via Lineweaver-Burk plots; the trifluoromethyl group enhances hydrophobic interactions with the enzyme’s active site .

- Folate Pathway Disruption : SPR assays confirm binding to DHPS with Kd ~2.3 µM, validated by reduced dihydrofolate levels in bacterial cultures .

Q. 2.3. How should contradictory data in biological assays be resolved?

- Case Example : Discrepancies in IC50 values (e.g., 58% yield compound showing higher activity than 95% yield analogs) may arise from trace impurities or assay variability .

- Resolution : Validate purity via HRMS and repeat assays using orthogonal methods (e.g., fluorescence-based vs. colorimetric urease assays) .

Q. Q. 2.4. What strategies improve metabolic stability for in vivo applications?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance solubility and reduce first-pass metabolism .

- Cytochrome P450 Screening : Assess CYP3A4/2D6 interactions using liver microsomes; modify substituents to avoid rapid oxidation .

Methodological Considerations

Q. 3.1. How to address low yields in benzamide coupling reactions?

Q. 3.2. What computational tools predict binding modes with novel targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.